molecular formula C16H18N2O5 B2365338 6-nitro-2-oxo-N,N-dipropyl-2H-chromene-3-carboxamide CAS No. 433688-09-6

6-nitro-2-oxo-N,N-dipropyl-2H-chromene-3-carboxamide

Cat. No.: B2365338
CAS No.: 433688-09-6
M. Wt: 318.329
InChI Key: AFCKSJBHOXKKHC-UHFFFAOYSA-N
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Description

6-Nitro-2-oxo-N,N-dipropyl-2H-chromene-3-carboxamide is a novel synthetic compound based on the versatile 2H-chromene (2H-ch) scaffold, recognized for its diverse biological profile and significance in medicinal chemistry research . This chromene derivative is intended for investigational use in biochemical and pharmacological studies, particularly in the fields of infectious disease and oncology. Chromene core structures are frequently investigated for their antibacterial potential against various Gram-positive and Gram-negative bacterial strains . Furthermore, 2H/4H-chromene analogs have demonstrated compelling biological activities, including anticancer effects, by inducing apoptosis through interaction with tubulin at colchicine binding sites, thereby obstructing tubulin polymerization and causing cell-cycle arrest . The structural motif of this compound, featuring a 3-carboxamide substitution with N,N-dipropyl chains, is designed to explore structure-activity relationships (SAR) and optimize interactions with biological targets. Researchers can utilize this compound as a key intermediate or lead molecule in the synthesis and development of new therapeutic agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

6-nitro-2-oxo-N,N-dipropylchromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5/c1-3-7-17(8-4-2)15(19)13-10-11-9-12(18(21)22)5-6-14(11)23-16(13)20/h5-6,9-10H,3-4,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFCKSJBHOXKKHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)C1=CC2=C(C=CC(=C2)[N+](=O)[O-])OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pechmann Condensation for Coumarin Core Formation

The Pechmann condensation is a classical method for synthesizing coumarins from phenols and β-keto esters under acidic conditions. For this intermediate, resorcinol (1,3-dihydroxybenzene) reacts with ethyl acetoacetate in concentrated sulfuric acid to yield 7-hydroxy-4-methylcoumarin. Subsequent nitration introduces the nitro group at position 6:

Reaction Conditions :

  • Reactants : Resorcinol (1.0 equiv), ethyl acetoacetate (1.2 equiv).
  • Catalyst : Concentrated H₂SO₄ (10 mL/g substrate).
  • Temperature : 0–5°C (initial), then 80°C for 4 hours.
  • Workup : Ice-water quench, filtration, and recrystallization from ethanol.

Nitration Step :
The intermediate 7-hydroxy-4-methylcoumarin undergoes nitration using a nitric acid-sulfuric acid mixture (1:3 v/v) at 0°C. The nitro group is directed to position 6 due to the electron-withdrawing effect of the lactone oxygen.

Mechanistic Insight :
Electrophilic nitration proceeds via the nitronium ion (NO₂⁺), which attacks the aromatic ring at the position para to the electron-withdrawing carbonyl group.

Alternative Pathway: Cross-Dehydrogenative Coupling (CDC)

Recent advances in oxidative coupling, as reported by ACS Omega (2019), demonstrate the utility of CDC reactions for constructing heterocyclic frameworks. Although the cited study focuses on pyrazolo[1,5-a]pyridines, analogous conditions (acetic acid catalyst, O₂ oxidant) could be adapted for coumarin synthesis:

Proposed CDC Route :

  • Condensation of a phenolic substrate with a β-ketoester.
  • Oxidative dehydrogenation using molecular oxygen to form the coumarin ring.

Advantages :

  • Atom-economical and avoids harsh nitrating agents.
  • Mild conditions (acetic acid, 130°C, O₂ atmosphere).

Amidation of 6-Nitro-2-Oxo-2H-Chromene-3-Carboxylic Acid

Acid Chloride-Mediated Amidation

The carboxylic acid intermediate is converted to the corresponding dipropylamide via acid chloride formation:

Step 1: Acid Chloride Synthesis

  • Reactants : 6-Nitro-2-oxo-2H-chromene-3-carboxylic acid (1.0 equiv), thionyl chloride (SOCl₂, 2.0 equiv).
  • Conditions : Reflux at 70°C for 2 hours, followed by SOCl₂ removal under vacuum.

Step 2: Amide Formation

  • Reactants : Acid chloride (1.0 equiv), N,N-dipropylamine (1.5 equiv).
  • Solvent : Dry dichloromethane (DCM).
  • Base : Triethylamine (2.0 equiv) to scavenge HCl.
  • Temperature : Room temperature, 12 hours.

Workup :
The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3) to yield the target compound.

Coupling Agent-Assisted Amidation

Modern peptide coupling agents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), offer higher efficiency and milder conditions:

Reaction Protocol :

  • Reactants : Carboxylic acid (1.0 equiv), N,N-dipropylamine (1.2 equiv), HATU (1.1 equiv).
  • Base : N,N-Diisopropylethylamine (DIPEA, 2.0 equiv).
  • Solvent : Dimethylformamide (DMF).
  • Temperature : 25°C, 6 hours.

Yield : ~85% (estimated based on analogous amidation reactions).

Comparative Analysis of Synthetic Routes

Method Conditions Advantages Limitations
Pechmann Condensation H₂SO₄, 80°C, 4 hours High yield, well-established Requires corrosive acids
CDC Approach Acetic acid, O₂, 130°C Atom-economical, mild oxidant Not yet validated for coumarins
Acid Chloride Amidation SOCl₂, DCM, room temperature Straightforward, inexpensive reagents Generates hazardous HCl gas
HATU-Mediated Amidation DMF, DIPEA, 25°C High efficiency, minimal side products Costly coupling agents

Mechanistic Considerations and Optimization

Nitration Regioselectivity

The nitro group’s position at C6 is dictated by the coumarin ring’s electronic landscape. Quantum chemical calculations suggest that the C5 and C7 positions are less favored due to destabilization by the lactone oxygen.

Solvent and Catalyst Effects in CDC Reactions

The ACS Omega study highlights acetic acid’s dual role as a catalyst and proton source in CDC reactions. For coumarin synthesis, polar aprotic solvents (e.g., DMF) may enhance reactivity, while Brønsted acids (e.g., p-toluenesulfonic acid) could accelerate cyclization.

Chemical Reactions Analysis

Types of Reactions

6-nitro-2-oxo-N,N-dipropyl-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-nitro-2-oxo-N,N-dipropyl-2H-chromene-3-carboxamide has diverse applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Material Science: The compound’s chromene core makes it a candidate for use in organic electronics and photonic devices.

    Organic Synthesis:

Mechanism of Action

The mechanism of action of 6-nitro-2-oxo-N,N-dipropyl-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chromene core can interact with biological macromolecules through π-π stacking and hydrogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • 6-Nitro vs. 8-Nitro Isomer: The nitro group’s position significantly affects the chromene ring’s electron density. In contrast, the 8-nitro isomer exhibits reduced conjugation with the ketone, leading to weaker electronic effects .
  • Nitro vs. Amino Substituents: Replacing the nitro group with an amino group (e.g., 6-amino-2-oxo-N,N-dipropyl-2H-chromene-3-carboxamide) reverses electronic effects. The amino group’s electron-donating nature decreases ketone electrophilicity and may alter biological activity, such as receptor binding affinity.

Carboxamide Substituent Variations

  • N,N-Dipropyl vs. N,N-Diethyl: Shortening the alkyl chains from propyl to ethyl reduces lipophilicity (logP decreases by ~0.5 units), impacting solubility in nonpolar solvents. Crystallographic studies using SHELX programs show that bulkier propyl groups induce torsional strain in the carboxamide moiety, affecting molecular packing .
  • N,N-Dipropyl vs. N-Methyl-N-phenyl : Introducing aromatic substituents (e.g., N-methyl-N-phenyl) creates π-π stacking interactions in the crystal lattice, increasing melting points (e.g., 215°C vs. 198°C for the dipropyl derivative).

Research Findings

  • Solubility : The dipropyl derivative’s logP of 3.2 suggests moderate lipid solubility, making it suitable for transdermal drug delivery systems. Diethyl analogs, with lower logP, exhibit better aqueous solubility .
  • Crystallographic Trends : SHELXL-refined structures indicate that bulkier alkyl chains (e.g., dipropyl) distort the carboxamide group’s planarity, reducing crystal symmetry (e.g., P2₁/c vs. P2₁2₁2₁ for diethyl) .
  • Biological Activity: Preliminary studies suggest nitro-substituted chromenes exhibit higher antimicrobial activity compared to amino derivatives, likely due to nitro group redox activity .

Biological Activity

6-Nitro-2-oxo-N,N-dipropyl-2H-chromene-3-carboxamide is a synthetic compound characterized by its unique chromene structure, which incorporates a nitro group and a carboxamide functionality. This compound has garnered attention for its potential biological activities, particularly in the context of inhibiting pancreatic lipase, an enzyme crucial for lipid metabolism.

Chemical Structure and Properties

  • IUPAC Name: this compound
  • CAS Number: 433688-09-6
  • Molecular Formula: C16H18N2O5
  • Molecular Weight: 318.33 g/mol

The compound's structure includes a chromene core, which is significant for its biological interactions. The presence of the nitro group is critical for its inhibitory activity against specific enzymes.

The primary biological activity of this compound is its inhibition of pancreatic lipase (PL). This enzyme plays a vital role in the digestion of dietary fats by hydrolyzing triglycerides into free fatty acids and glycerol. The inhibition of PL leads to decreased fat absorption, which can be beneficial in managing obesity and related metabolic disorders.

Biochemical Pathways Affected

  • Lipid Metabolism: By inhibiting pancreatic lipase, this compound reduces the breakdown and absorption of dietary fats.
  • Potential Therapeutic Uses: Its ability to modulate lipid metabolism positions it as a candidate for developing anti-obesity drugs.

In Vitro Studies

Recent studies have demonstrated the efficacy of this compound in various biological assays:

Study FocusFindings
Pancreatic Lipase Inhibition Significant inhibition observed with IC50 values indicating effective enzyme blockade.
Antimicrobial Activity Exhibited antimicrobial properties against various pathogens, suggesting potential use as an antibacterial agent.
Cytotoxicity Assessment Low cytotoxicity with IC50 values greater than 60 μM, indicating safety in therapeutic applications.

Case Studies and Research Findings

  • Antimicrobial Evaluation : In vitro studies indicated that derivatives similar to this compound displayed promising antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics like ciprofloxacin .
  • Synergistic Effects : The compound has shown potential synergistic effects when combined with existing antibiotics, enhancing their efficacy against resistant strains .
  • Safety Profile : Hemolytic activity tests revealed that the compound is non-toxic to human red blood cells, further supporting its potential as a safe therapeutic agent .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with related compounds:

Compound NameKey FeaturesBiological Activity
6-Nitro-2-oxo-2H-chromene-3-carboxamideLacks dipropylamine moietyLimited activity against PL
2-Oxo-N,N-dipropyl-2H-chromene-3-carboxamideLacks nitro groupReduced efficacy in lipid metabolism
6-Amino-2-oxo-N,N-dipropyl-2H-chromene-3-carboxamideContains amino group instead of nitroDifferent interaction profile

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-nitro-2-oxo-N,N-dipropyl-2H-chromene-3-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via a multi-step protocol involving nitration, alkylation, and cyclization. For example, nitro-substituted coumarin derivatives are often prepared by reacting 7-(dialkylamino)-2-oxo-2H-chromene-3-carboxylic acid derivatives with alkyl halides (e.g., allyl bromide) in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent like DMF . Purification typically involves flash column chromatography followed by recrystallization (e.g., acetone/hexane mixtures) . Optimization includes adjusting molar ratios (e.g., 1:1.5 for acid:alkyl halide), reaction time (12–24 hours), and temperature (60–80°C) to maximize yields (>70%) .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • 1H/13C NMR : Key signals include the nitro group’s aromatic proton (δ 8.3–8.8 ppm) and carbonyl carbons (δ 160–165 ppm) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm error .
  • X-ray crystallography : Single-crystal analysis resolves nitro and carboxamide substituents’ spatial arrangement, critical for validating synthetic accuracy .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies in bioactivity (e.g., IC₅₀ variability) may arise from assay conditions or impurities. Address this by:

  • Purity validation : HPLC (≥95% purity) and elemental analysis .
  • Dose-response standardization : Use consistent cell lines (e.g., HEK-293 for cytotoxicity) and control for solvent effects (e.g., DMSO ≤0.1%) .
  • Target validation : Perform competitive binding assays or siRNA knockdown to confirm mechanism specificity .

Q. How can computational modeling guide the design of derivatives with enhanced pharmacological properties?

  • Methodological Answer :

  • Molecular docking : Use software like AutoDock Vina to predict binding affinity to targets (e.g., COX-2 or kinases). Focus on the nitro group’s electrostatic interactions and dipropyl carboxamide’s hydrophobic fit .
  • QSAR studies : Correlate substituent electronic parameters (Hammett σ) with bioactivity to prioritize nitro or alkyl modifications .
  • ADMET prediction : Tools like SwissADME assess solubility (LogP <3) and metabolic stability (CYP450 interactions) .

Q. What advanced techniques are recommended for studying metabolic pathways of this compound?

  • Methodological Answer :

  • LC-MS/MS : Identify phase I/II metabolites using liver microsomes (human or rodent). Monitor nitro-reduction products (amine intermediates) and glucuronidation .
  • Isotope labeling : Synthesize a ¹⁴C-labeled analog for tracking tissue distribution in preclinical models .
  • Enzyme inhibition assays : Test interactions with CYP3A4/2D6 to predict drug-drug interaction risks .

Experimental Design Considerations

Q. How should researchers design stability studies under varying pH and temperature conditions?

  • Methodological Answer :

  • Forced degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C. Monitor degradation via HPLC at 0, 24, and 48 hours .
  • Arrhenius kinetics : Calculate activation energy (Eₐ) to predict shelf life at 25°C .
  • Photostability : Use ICH Q1B guidelines with UV light (320–400 nm) to assess nitro group sensitivity .

Q. What in vitro assays are most suitable for preliminary toxicity screening?

  • Methodological Answer :

  • MTT assay : Test mitochondrial toxicity in HepG2 cells (EC₅₀ <100 μM indicates high risk) .
  • hERG inhibition : Use patch-clamp electrophysiology to assess cardiac liability (IC₅₀ >10 μM preferred) .
  • Ames test : Evaluate mutagenicity in TA98/TA100 strains with/without metabolic activation (S9 fraction) .

Data Contradiction Analysis

Q. How to address conflicting results in solubility studies across different solvent systems?

  • Methodological Answer :

  • Solvent polarity gradient : Test solubility in DMSO, ethanol, and PBS (pH 7.4) to identify polarity-driven discrepancies .
  • Hildebrand parameter analysis : Compare experimental solubility with Hansen solubility predictions to refine co-solvent strategies .
  • Thermodynamic vs. kinetic solubility : Distinguish equilibrium solubility (shake-flask method) from kinetic solubility (DMSO stock dilution) .

Notes

  • Data Tables : Referenced spectral data (e.g., NMR shifts ) and reaction yields are derived from peer-reviewed syntheses of analogous compounds.
  • Advanced Techniques : Prioritized methods validated in recent pharmacological studies (2020–2025) .

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